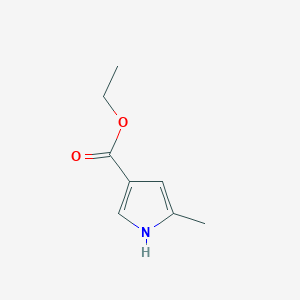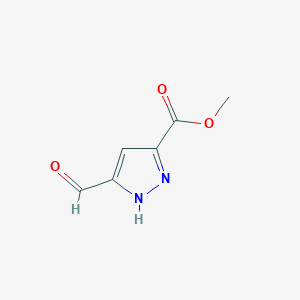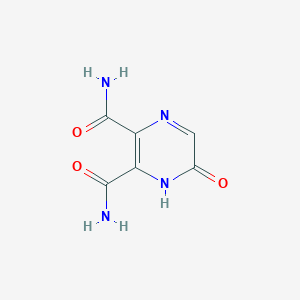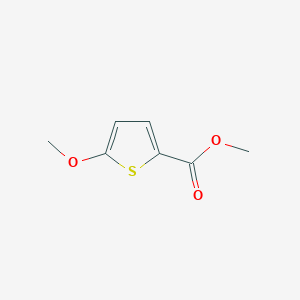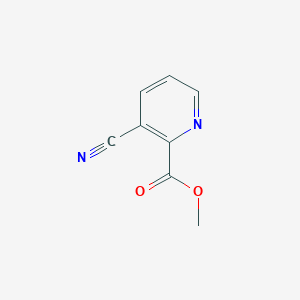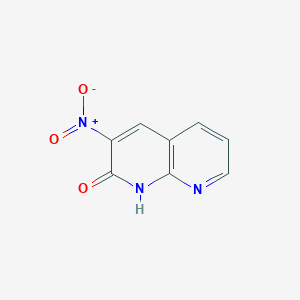
3-Nitro-1,8-naftiridin-2-ol
Descripción general
Descripción
3-Nitro-1,8-naphthyridin-2-ol is a useful research compound. Its molecular formula is C8H5N3O3 and its molecular weight is 191.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Nitro-1,8-naphthyridin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-1,8-naphthyridin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal
Los derivados de 3-Nitro-1,8-naftiridin-2-ol han demostrado un uso potencial en diversas aplicaciones de química medicinal. Estos incluyen actividades anticancerígenas, antiinflamatorias, antimicrobianas, antihistamínicas, antihipertensivas, antimaláricas, antiagregación plaquetaria y antisecretoras gástricas. La versatilidad del compuesto en química medicinal proviene de su capacidad para interactuar con diferentes dianas biológicas .
Inmunología
En la investigación inmunológica, se han estudiado los derivados de this compound por sus efectos sobre las células inmunitarias. Por ejemplo, se han utilizado para analizar los marcadores de activación en las células T CD4+, que son cruciales para comprender las respuestas inmunitarias .
Propiedades Anticancerígenas
El compuesto ha mostrado promesa en la investigación anticancerígena, particularmente en la síntesis de derivados funcionalizados que exhiben propiedades anticancerígenas. Estos derivados se pueden utilizar para estudiar varios aspectos de la biología del cáncer, incluida la inhibición del crecimiento tumoral y la inducción de apoptosis .
Síntesis Orgánica
En el campo de la síntesis orgánica, el this compound sirve como precursor para sintetizar varios derivados de naftiridina. Estos derivados son valiosos para desarrollar nuevas metodologías sintéticas y crear nuevos compuestos con aplicaciones potenciales en diferentes campos .
Actividad Antibacteriana
La investigación también ha explorado la mejora de la actividad antibiótica mediante derivados de naftiridina. Los estudios han analizado la actividad antibacteriana contra cepas multirresistentes como E. coli, S. aureus y P. aeruginosa, lo que es fundamental para abordar la resistencia a los antibióticos .
Catalogación Química
Por último, el this compound está catalogado por sus propiedades químicas y disponibilidad para fines de investigación. Esto incluye su inclusión en bases de datos químicas donde los investigadores pueden acceder a información sobre su estructura, propiedades y usos potenciales .
Mecanismo De Acción
Target of Action
1,8-naphthyridines, a class of compounds to which 3-nitro-1,8-naphthyridin-2-ol belongs, have been found to exhibit diverse biological activities . They have been used in the treatment of bacterial infections and are under clinical investigations for other applications .
Mode of Action
It has been observed that 1,8-naphthyridines can interact with metal ions such as cu+ and cu2+, leading to the quenching of their fluorescence emission . This suggests that 3-Nitro-1,8-naphthyridin-2-ol may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the biological activities associated with 1,8-naphthyridines, it can be inferred that this compound may influence a variety of biochemical pathways, potentially including those involved in bacterial infection processes .
Result of Action
Given the biological activities associated with 1,8-naphthyridines, it can be inferred that this compound may have a range of effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
3-Nitro-1,8-naphthyridin-2-ol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . The compound’s interaction with PBPs can inhibit their activity, leading to antibacterial effects. Additionally, 3-Nitro-1,8-naphthyridin-2-ol has been shown to interact with other proteins and biomolecules, influencing various biochemical pathways .
Cellular Effects
The effects of 3-Nitro-1,8-naphthyridin-2-ol on cellular processes are profound. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, derivatives of 1,8-naphthyridine, including 3-Nitro-1,8-naphthyridin-2-ol, have shown potential in modulating immune responses by inhibiting cell proliferation and down-regulating pro-inflammatory cytokines such as TNF-α . These effects are crucial for its potential application in treating inflammatory and autoimmune diseases.
Molecular Mechanism
At the molecular level, 3-Nitro-1,8-naphthyridin-2-ol exerts its effects through various mechanisms. It binds to specific enzymes and proteins, inhibiting or activating their functions. For example, its interaction with PBPs inhibits bacterial cell wall synthesis, leading to antibacterial activity . Additionally, the compound can modulate gene expression by influencing transcription factors and signaling pathways, thereby altering cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Nitro-1,8-naphthyridin-2-ol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Nitro-1,8-naphthyridin-2-ol remains stable under specific conditions, maintaining its biological activity over extended periods
Dosage Effects in Animal Models
The effects of 3-Nitro-1,8-naphthyridin-2-ol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibacterial and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage thresholds and optimizing the therapeutic window is essential for its safe and effective use in clinical settings.
Metabolic Pathways
3-Nitro-1,8-naphthyridin-2-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 3-Nitro-1,8-naphthyridin-2-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy . Understanding these transport mechanisms is essential for developing targeted delivery strategies and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 3-Nitro-1,8-naphthyridin-2-ol plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
3-nitro-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-6(11(13)14)4-5-2-1-3-9-7(5)10-8/h1-4H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOMGZKZEWMHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=C2)[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486343 | |
| Record name | 3-Nitro-1,8-naphthyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5174-89-0 | |
| Record name | 3-Nitro-1,8-naphthyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylbenzo[b]thiophene-2-carbonylchloride](/img/structure/B1601156.png)


![[2,3'-Bipyridin]-6'-amine](/img/structure/B1601161.png)
![Pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B1601162.png)

